Hexasulfur
Description
Properties
IUPAC Name |
hexathiane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S6/c1-2-4-6-5-3-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXCMMPRRBSCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S1SSSSS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00893333 | |
| Record name | Hexasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13798-23-7 | |
| Record name | Sulfur, mol. (S6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfur, mol. (S6) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013798237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexasulfur | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00893333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexasulfur can be synthesized through several methods:
Thiosulfate and Hydrochloric Acid Reaction: The original method involves treating thiosulfate with hydrochloric acid.
Another method involves reacting hydrogen polysulfides with sulfur monochloride in a dilute solution of diethyl ether:Polysulfane and Sulfur Monochloride Reaction: H2S4+S2Cl2→cyclo-S6+2HCl
Thermal Decomposition of Sulfur Diiodide: This method involves the thermal decomposition of sulfur diiodide, which is generated by reacting potassium iodide with sulfur monochloride
Industrial Production Methods: While this compound is not commonly produced on an industrial scale, the methods mentioned above can be adapted for larger-scale synthesis if needed.
Chemical Reactions Analysis
Hexasulfur undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfur dioxide and sulfur trioxide under specific conditions.
Reduction: It can be reduced to form hydrogen sulfide in the presence of reducing agents.
Substitution: this compound can undergo substitution reactions with halogens to form sulfur halides.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, chlorine, and other strong oxidizers.
Reducing Agents: Hydrogen gas, sodium, and other strong reducers.
Reaction Conditions: These reactions typically require elevated temperatures and controlled environments to proceed efficiently.
Major Products Formed:
Oxidation Products: Sulfur dioxide (SO₂) and sulfur trioxide (SO₃).
Reduction Products: Hydrogen sulfide (H₂S).
Substitution Products: Sulfur halides such as sulfur hexafluoride (SF₆).
Scientific Research Applications
Hexasulfur, an inorganic chemical with the formula , has applications in scientific research, industry, and medicine . It can be used as a precursor in synthesizing other sulfur compounds and as a reagent in chemical reactions.
Scientific Research Applications
- Chemistry this compound is used as a precursor in the synthesis of other sulfur compounds and as a reagent in various chemical reactions.
- Biology Its unique properties make it a subject of interest in studies related to sulfur metabolism and sulfur-based biochemistry.
- Medicine Research is ongoing to explore its potential therapeutic applications, particularly in developing sulfur-based drugs.
Additional Information
This compound () is also known as cyclohexasulfane . This allotrope was first prepared by M. R. Engel in 1891 by treating thiosulfate with HCl . Cyclo-S~6~ is orange-red and forms a rhombohedral crystal . It is called ρ-sulfur, ε-sulfur, Engel's sulfur, and Aten's sulfur .
Another method of preparation involves the reaction of a polysulfane with sulfur monochloride :
The systematic name hexathiane is a valid IUPAC name constructed according to the substitutive nomenclature . Another valid IUPAC systematic name, cyclo-hexasulfur, is constructed according to the additive nomenclature .
This compound consists of rings of 6 sulfur atoms. It adopts a chair configuration similar to that of cyclohexane, with bond angles of 102.2° . The sulfur atoms are equivalent .
Industrial Applications
Mechanism of Action
The mechanism of action of hexasulfur involves its ability to form various sulfur-sulfur bonds and interact with other molecules. The molecular targets and pathways include:
Sulfur-Sulfur Bond Formation: this compound can form stable sulfur-sulfur bonds, which are crucial in many chemical reactions.
Interaction with Metals: It can interact with metal ions, forming metal-sulfur complexes that are important in catalysis and other chemical processes.
Comparison with Similar Compounds
Structural and Thermodynamic Properties
Key Observations :
Chemical Reactivity
- This compound (S₆) :
- Octasulfur (S₈) :
- Trisulfur (S₃) :
Contrasts :
Physical Properties and Solubility
- Melting Points: S₆ co-crystallizes with S₁₀ in carbon disulfide (CS₂), forming a mixed crystal with a melting point of 92°C . S₈ melts at 119°C and is more soluble in non-polar solvents.
- Radical Stability :
- S₆²⁻ derivatives exhibit long-term stability in ionic liquids, enabling applications in materials science .
Q & A
Q. What are the established synthetic protocols for hexasulfur (S₆), and how do reaction conditions influence yield and purity?
this compound is synthesized via the acidification of thiosulfate (S₂O₃²⁻) with hydrochloric acid, as first reported by Engel (1891). Key variables include reactant molar ratios, temperature (optimal range: 0–5°C), and aging time for crystallization. Characterization via X-ray crystallography confirms the rhombohedral structure . To ensure purity, recrystallization in CS₂ or toluene is recommended, followed by spectroscopic validation (Raman or UV-Vis) to distinguish S₆ from S₈ or polysulfur chains .
Q. How does this compound’s chair conformation (D₃d symmetry) affect its stability compared to other sulfur allotropes?
The chair conformation minimizes ring strain, with bond angles of 102.2°, making S₆ more thermodynamically stable than boat conformers (C₂v symmetry, ~50 kJ mol⁻¹ less stable). Computational studies (e.g., HF/3-21G* and higher-level methods) show interconversion barriers of ~125 kJ mol⁻¹, explaining its persistence under ambient conditions . Contrast this with S₈ (crown conformation, larger ring strain), which dominates in nature due to kinetic stability .
Advanced Research Questions
Q. What computational methods are most reliable for modeling this compound’s electronic structure and reactivity?
Density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) and ab initio methods (CCSD(T)) accurately predict S₆’s geometry and vibrational spectra. For reaction pathways, transition-state analysis using nudged elastic band (NEB) methods clarifies mechanisms, such as S–S bond cleavage or ring-opening polymerization. Validation against experimental crystallographic data (e.g., bond lengths: 2.06 Å) is critical .
Q. How can contradictions between experimental and computational data on this compound’s reactivity be resolved?
Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For example, S₆’s solubility in nonpolar solvents (CS₂) vs. polar solvents alters reaction kinetics. Methodologically:
Q. What experimental strategies optimize this compound’s use as a precursor in sulfur-rich polymer synthesis?
Controlled thermal or photolytic ring-opening of S₆ enables polymerization into polysulfanes (e.g., S₁₂). Key parameters:
- Temperature gradients (80–120°C) to balance reaction rate and chain termination.
- Radical initiators (e.g., AIBN) for regioselective S–S bond cleavage.
- Real-time monitoring via in situ Raman spectroscopy to track chain length .
Data Analysis & Interpretation
Q. How should researchers address inconsistencies in crystallographic data for this compound polymorphs?
Variations in unit cell parameters (e.g., due to impurities or stacking faults) require:
Q. What metrics define successful replication of this compound-based reactions in heterogeneous catalysis?
Key benchmarks include:
- Turnover frequency (TOF) for sulfur transfer reactions.
- Activation energy (Eₐ) consistency across trials (±5 kJ mol⁻¹).
- Post-reaction characterization (TEM, XPS) to confirm catalyst integrity and sulfur deposition patterns .
Methodological Pitfalls & Solutions
Q. Why do spectroscopic techniques sometimes fail to distinguish this compound from S₈, and how can this be mitigated?
Overlapping Raman peaks (e.g., S₆: 220 cm⁻¹ vs. S₈: 218 cm⁻¹) require:
- Low-temperature measurements to sharpen spectral resolution.
- Multivariate analysis (PCA or PLS) for deconvolution.
- Complementary techniques like mass spectrometry (ESI-MS) to confirm molecular mass (192 Da for S₆) .
Tables for Quick Reference
| Property | This compound (S₆) | Octasulfur (S₈) |
|---|---|---|
| Crystal System | Rhombohedral | Orthorhombic |
| Bond Angle | 102.2° | 108° |
| Stability (ΔG, kJ mol⁻¹) | 0 (reference) | +4.2 |
| Solubility in CS₂ | High | Moderate |
| Characteristic Raman Band | 220 cm⁻¹ | 218 cm⁻¹ |
| Data compiled from . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
